6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a quinazolinone core, a dioxolo ring, and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable reagent, such as acetic anhydride, to form the 1,2,4-oxadiazole ring.
Synthesis of the quinazolinone core: This involves the reaction of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone structure.
Formation of the dioxolo ring: This can be achieved by reacting a suitable diol with a protecting group, such as methylene chloride, under acidic conditions.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the quinazolinone core suggests potential activity as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The quinazolinone and oxadiazole moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the oxadiazole moiety could interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- **this compound
Uniqueness
This compound is unique due to the combination of the quinazolinone core, dioxolo ring, and oxadiazole moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-3-8-26-21(27)15-9-17-18(29-12-28-17)10-16(15)23-22(26)31-11-19-24-20(25-30-19)14-6-4-13(2)5-7-14/h3-7,9-10H,1,8,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCOIFDACRSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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